O-(2-Chloro-4-fluorophenyl)hydroxylamine
Description
O-(2-Chloro-4-fluorophenyl)hydroxylamine is a hydroxylamine derivative featuring a substituted aryl group (2-chloro-4-fluorophenyl) attached to the hydroxylamine moiety. This compound belongs to the broader class of O-aryl hydroxylamines, which are widely utilized in organic synthesis, analytical chemistry, and pharmaceutical research. The chloro and fluoro substituents on the phenyl ring impart distinct electronic and steric properties, influencing reactivity, stability, and solubility. Such derivatives are often employed as derivatizing agents for carbonyl compounds in chromatographic analyses, enhancing detection sensitivity .
Properties
Molecular Formula |
C6H5ClFNO |
|---|---|
Molecular Weight |
161.56 g/mol |
IUPAC Name |
O-(2-chloro-4-fluorophenyl)hydroxylamine |
InChI |
InChI=1S/C6H5ClFNO/c7-5-3-4(8)1-2-6(5)10-9/h1-3H,9H2 |
InChI Key |
XJMNWPVAZAVQCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)ON |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of O-(2-Chloro-4-fluorophenyl)hydroxylamine
Starting Material Synthesis: 2-Chloro-4-fluorophenol and Derivatives
Before synthesizing this compound, the key aromatic precursor 2-chloro-4-fluorophenol or related halogenated phenyl compounds must be prepared.
Direct Chlorination of 4-Fluorophenol : A highly efficient industrial method involves the direct chlorination of 4-fluorophenol with chlorine gas at temperatures ranging from 0°C to 180°C without a catalyst. This reaction yields 2-chloro-4-fluorophenol with good selectivity and yield (82–92%) by substitution at the 2-position. The absence of catalysts such as ferric chloride or cupric oxide is critical to maintain selectivity. The 4-fluorophenol is typically used in liquid form, facilitated by heat or solvents. This method is scalable and industrially profitable.
Alternative Routes : 4-fluorophenol itself can be obtained by alkaline hydrolysis of 4-bromofluorobenzene under superatmospheric pressure conditions.
Synthesis of this compound
The direct preparation of this compound involves the introduction of the hydroxylamine group onto the halogenated phenyl ring. Several approaches have been reported:
Nucleophilic Substitution on Halogenated Benzyl Derivatives
- From 2-Chloro-4-fluorobenzyl Chloride : O-(2-Chloro-4-fluorophenyl)methyl hydroxylamine, a closely related compound, is synthesized primarily by reacting 2-chloro-4-fluorobenzyl chloride with hydroxylamine or its derivatives. This method exploits the nucleophilicity of hydroxylamine to substitute the benzyl chloride group.
Mitsunobu Reaction for O-Alkylhydroxylamine Formation
General O-Alkylhydroxylamine Synthesis : A widely used laboratory method for preparing O-alkylhydroxylamines involves the Mitsunobu reaction. This entails reacting an alcohol (in this case, the corresponding 2-chloro-4-fluorophenylmethanol or related alcohol) with N-hydroxylphthalimide in the presence of triphenylphosphine and diisopropyl azodicarboxylate (DIAD) in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. After completion, hydrazine monohydrate is added to remove the phthalimide protecting group, yielding the free O-alkylhydroxylamine. The product is isolated as its hydrochloride salt by treatment with HCl in ether.
Advantages : This method offers good yields (typically above 80%) and purity, suitable for research-scale synthesis. It is adaptable to various substituted phenyl alcohols, including halogenated derivatives.
Reaction Conditions and Optimization
Industrial and Scale-Up Considerations
The direct chlorination method for preparing 2-chloro-4-fluorophenol is industrially viable due to high yield and selectivity without catalysts that complicate purification.
The Mitsunobu reaction, while efficient on a laboratory scale, may require adaptation for industrial scale due to the use of reagents like triphenylphosphine and DIAD, which generate stoichiometric waste.
Continuous flow reactors and automated systems are suggested for scale-up of hydroxylamine derivatives to improve safety and reproducibility, as hydroxylamine compounds can be sensitive and potentially hazardous.
Chemical Reactions Analysis
Types of Reactions
O-(2-Chloro-4-fluorophenyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
O-(2-Chloro-4-fluorophenyl)hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.
Industry: It is used in the production of pesticides, fungicides, and other chemical products
Mechanism of Action
The mechanism of action of O-(2-Chloro-4-fluorophenyl)hydroxylamine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional characteristics of O-(2-Chloro-4-fluorophenyl)hydroxylamine can be contextualized by comparing it to analogous hydroxylamine derivatives. Below is a detailed analysis:
Structural Analogues and Substituent Effects
Key Observations:
- Electron-withdrawing substituents (e.g., Cl, F, NO₂) increase the compound’s electrophilicity, enhancing its reactivity with carbonyl groups. However, nitro groups (as in dinitrophenyl derivatives) may reduce stability due to resonance destabilization .
Analytical Performance
- Detection sensitivity: Fluorinated derivatives (e.g., pentafluorobenzyl) generally yield higher signal intensity in mass spectrometry compared to chloro-fluorophenyl analogues, but the latter may reduce background noise in complex matrices .
- Storage and handling : Chloro-fluorophenyl hydroxylamines are more stable under ambient conditions than nitro-substituted derivatives, which require refrigeration to prevent decomposition .
Q & A
Q. What safety protocols are essential for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
